molecular formula C17H37N B12664436 N,N-Diisobutylisononylamine CAS No. 93963-90-7

N,N-Diisobutylisononylamine

Cat. No.: B12664436
CAS No.: 93963-90-7
M. Wt: 255.5 g/mol
InChI Key: ZVGMAEJCIAGEHJ-UHFFFAOYSA-N
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Description

N,N-Diisobutylisononylamine is an organic compound with the molecular formula C17H37N. It is a tertiary amine characterized by the presence of two isobutyl groups and one isononyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including analytical chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisobutylisononylamine typically involves the alkylation of isononylamine with isobutyl halides under basic conditions. The reaction can be represented as follows:

Isononylamine+2Isobutyl HalideThis compound+2HX\text{Isononylamine} + 2 \text{Isobutyl Halide} \rightarrow \text{this compound} + 2 \text{HX} Isononylamine+2Isobutyl Halide→this compound+2HX

where HX is the byproduct, usually a halide salt.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-Diisobutylisononylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents.

Major Products Formed:

Scientific Research Applications

N,N-Diisobutylisononylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diisobutylisononylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

    N,N-Diisobutylamine: Similar structure but lacks the isononyl group.

    N,N-Diisopropylamine: Contains isopropyl groups instead of isobutyl and isononyl groups.

    N,N-Diisobutylmethylamine: Contains a methyl group instead of the isononyl group.

Uniqueness: N,N-Diisobutylisononylamine is unique due to the presence of both isobutyl and isononyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

CAS No.

93963-90-7

Molecular Formula

C17H37N

Molecular Weight

255.5 g/mol

IUPAC Name

7-methyl-N,N-bis(2-methylpropyl)octan-1-amine

InChI

InChI=1S/C17H37N/c1-15(2)11-9-7-8-10-12-18(13-16(3)4)14-17(5)6/h15-17H,7-14H2,1-6H3

InChI Key

ZVGMAEJCIAGEHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCN(CC(C)C)CC(C)C

Origin of Product

United States

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